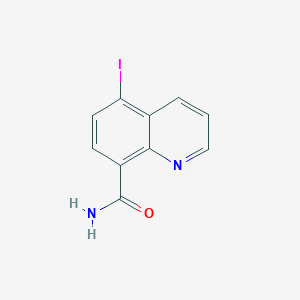
5-Iodoquinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodoquinoline-8-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their versatile applications in industrial and synthetic organic chemistry, as well as their significant roles in medicinal chemistry . The compound this compound, in particular, has garnered attention for its potential biological and pharmaceutical activities.
Vorbereitungsmethoden
The synthesis of 5-Iodoquinoline-8-carboxamide can be achieved through various synthetic routes. One common method involves the Pd-catalyzed coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, which introduce diversity in the quinoline-8-carboxamide derivatives . These reactions typically require palladium catalysts and specific reaction conditions to ensure high yields and purity.
Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions. These methods are preferred for their efficiency and eco-friendliness .
Analyse Chemischer Reaktionen
5-Iodoquinoline-8-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of an atom or group of atoms in the molecule with another atom or group. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions of iodoquinoline derivatives with alkynes can yield tri-substituted pyrroloquinolines and 4-substituted quinolines .
Wissenschaftliche Forschungsanwendungen
5-Iodoquinoline-8-carboxamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Iodoquinoline-8-carboxamide involves its interaction with specific molecular targets and pathways. For instance, carboxamide appended quinoline moieties have been shown to inhibit protein kinases, which are key regulators of cell survival and proliferation . The compound can induce apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .
Vergleich Mit ähnlichen Verbindungen
5-Iodoquinoline-8-carboxamide can be compared with other similar compounds, such as:
Quinoline-8-carboxamide: Lacks the iodine substituent, which may affect its reactivity and biological activity.
6-Iodoquinoline-8-carboxamide: Similar structure but with the iodine substituent at a different position, which can influence its chemical properties and applications.
3-Iodoquinoline-8-carboxamide:
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical reactivity and biological activities compared to its analogues.
Eigenschaften
Molekularformel |
C10H7IN2O |
|---|---|
Molekulargewicht |
298.08 g/mol |
IUPAC-Name |
5-iodoquinoline-8-carboxamide |
InChI |
InChI=1S/C10H7IN2O/c11-8-4-3-7(10(12)14)9-6(8)2-1-5-13-9/h1-5H,(H2,12,14) |
InChI-Schlüssel |
YPHNEAPSPUQGFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=O)N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(2-(diphenylphosphanyl)phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B13646323.png)
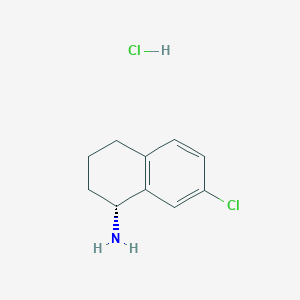
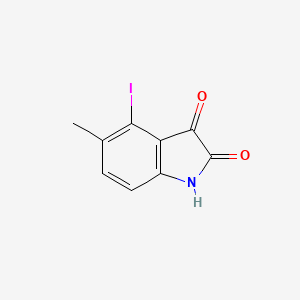

![2-butyl-N-(2,6-dimethylphenyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide hydrochloride](/img/structure/B13646335.png)
![1-Piperazinepropanamide,N-[[4-(aminosulfonyl)phenyl]methyl]-4-(1,3-benzodioxol-5-ylmethyl)-](/img/structure/B13646336.png)
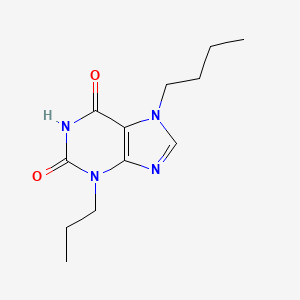
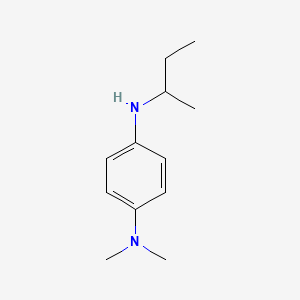




![Methyl 3-[tert-butyl(dimethyl)silyl]oxyhex-5-enoate](/img/structure/B13646394.png)
